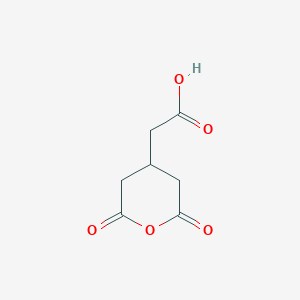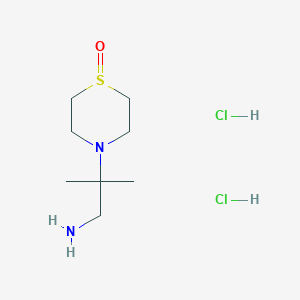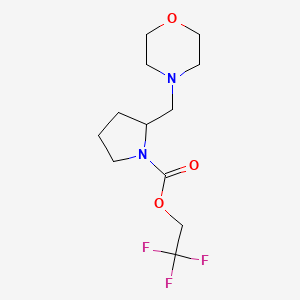![molecular formula C7H5N3O2 B1442997 7H-吡咯并[2,3-D]嘧啶-4-羧酸 CAS No. 1005206-17-6](/img/structure/B1442997.png)
7H-吡咯并[2,3-D]嘧啶-4-羧酸
描述
“7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid” is a chemical compound that has been studied for its potential applications in various fields. It is a derivative of pyrrolo[2,3-d]pyrimidine, a class of compounds that have been intensively studied and used successfully for the solution of real problems of medicinal chemistry and molecular biology .
Synthesis Analysis
The synthesis of “7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid” and its derivatives has been well studied. For instance, two variants have been discussed for the synthesis of ethyl N-alkyl-N-(6-amino-5-formylpyrimidin-4-yl)-glycinate derivatives, which are converted by intramolecular cyclization under the influence of sodium methoxide to give methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates .
Molecular Structure Analysis
The molecular structure of “7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid” is characterized by a pyrrolo[2,3-d]pyrimidine core. This core structure is a key feature that contributes to the compound’s biological activity .
Chemical Reactions Analysis
“7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid” and its derivatives have been shown to undergo various chemical reactions. For example, treatment of these compounds with bases can cause intramolecular cyclization with participation of the aldehyde and methylene groups .
科学研究应用
合成和化学性质
7H-四唑并[1,5-c]吡咯并[3,2-e]嘧啶及相关化合物的合成
7H-吡咯并[2,3-D]嘧啶衍生物已通过环缩合和重氮化等多种方法合成。这些衍生物因其作为其他复杂分子中间体的潜力而受到研究 (Dave & Shah, 1998)。
在药物化学中的应用
这些化合物因其在药物设计中的潜力而受到探索,特别作为抗叶酸剂和二氢叶酸还原酶 (DHFR) 抑制剂。这包括对 N-{4-[(2,4-二氨基-5-乙基-7H-吡咯并[2,3-d]嘧啶-6-基)硫代]苯甲酰}-l-谷氨酸等化合物的研究,显示出作为抗肿瘤剂的潜力 (Gangjee 等,2007)。
抗疟疾药物的开发
已经对 7-(5-甲基硫代-β-d-赤藓糖呋喃基)-7H-吡咯并[2,3-d]嘧啶-4-胺一水合物等化合物进行了研究,以评估其作为抗疟疾药物的潜力 (Gainsford, Fröhlich & Evans, 2010)。
新型有机化合物的创造
对异构三唑并吡咯并嘧啶和相关化合物的合成研究证明了 7H-吡咯并[2,3-D]嘧啶-4-羧酸在有机化学中的多功能性,促进了具有潜在药用价值的新型有机化合物的开发 (Dave & Shah, 2000)。
在抗肿瘤和抗叶酸研究中的探索
抗肿瘤活性
已经对 7H-吡咯并[2,3-D]嘧啶的类似物进行了抗肿瘤特性的研究,显示出对人 DHFR 和肿瘤细胞生长具有显着的抑制活性 (Gangjee 等,2000)。
靶向药物开发
研究表明,这些化合物可以被设计为特异性靶向肿瘤细胞,突出了它们在开发具有更少副作用的更有效癌症治疗方法中的潜力 (Wang 等,2013)。
在化学和生物学中的广泛应用
复杂分子的合成
对 5,7-二取代 7H-吡咯并[2,3-d]嘧啶-4(3H)-酮及其衍生物的合成研究强调了 7H-吡咯并[2,3-D]嘧啶-4-羧酸在生产具有潜在生物活性的复杂分子中的重要性 (Dave & Patel, 2014)。
在抗菌应用中的潜力
已经合成了一些 7H-吡咯并[2,3-D]嘧啶的衍生物并对其抗菌活性进行了评估,展示了它们在开发新型抗菌剂中的潜力 (Vazirimehr 等,2017)。
作用机制
Target of Action
Similar compounds in the pyrrolopyrimidine class have been reported to inhibit kinases , which are proteins that modify other proteins by chemically adding phosphate groups to them.
Mode of Action
Kinase inhibitors typically work by binding to the kinase’s active site, preventing it from attaching to its substrate and carrying out its function .
Biochemical Pathways
Kinase inhibitors generally affect signal transduction pathways, which are critical for cellular communication and response to external stimuli .
Result of Action
Kinase inhibitors, in general, can disrupt cell signaling pathways, potentially leading to a variety of effects such as slowed cell growth or induced cell death .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the stability and activity of many chemical compounds .
未来方向
The future directions for research on “7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid” and its derivatives are promising. These compounds have been identified as potential antiviral agents against flaviviruses such as Zika virus and dengue virus . Further exploration of the core structures and appended rings and elucidation of the molecular target are warranted .
生化分析
Biochemical Properties
7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain kinases, such as Janus kinase (JAK), which are involved in cell signaling pathways . This inhibition occurs through competitive binding at the active site of the enzyme, preventing substrate access and subsequent phosphorylation events. Additionally, 7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid can interact with nucleic acids, potentially affecting processes like DNA replication and transcription .
Cellular Effects
The effects of 7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving JAK-STAT signaling . By inhibiting JAK, this compound can alter gene expression patterns and impact cellular metabolism. In cancer cells, 7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid has demonstrated the ability to induce apoptosis, thereby reducing cell proliferation . Furthermore, it can modulate immune responses by affecting cytokine production and signaling .
Molecular Mechanism
At the molecular level, 7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as JAK, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzyme’s activity, leading to downstream effects on cell signaling and gene expression. Additionally, the compound can intercalate into DNA, disrupting the normal function of nucleic acids and affecting processes like replication and transcription . These interactions highlight the compound’s potential as a therapeutic agent in diseases involving dysregulated kinase activity and abnormal cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid have been studied over various time points. The compound exhibits stability under normal laboratory conditions but may degrade in the presence of strong acids or bases . Long-term studies have shown that continuous exposure to 7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid can lead to sustained inhibition of target enzymes and prolonged effects on cellular functions . These findings underscore the importance of proper storage and handling to maintain the compound’s efficacy in experimental settings.
Dosage Effects in Animal Models
The effects of 7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the need for careful dosage optimization to balance therapeutic efficacy with potential side effects.
Metabolic Pathways
7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 oxidases play a key role in its biotransformation, leading to the formation of various metabolites . These metabolites can further interact with cellular targets, contributing to the compound’s overall biological activity.
Transport and Distribution
Within cells and tissues, 7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is transported and distributed through passive diffusion and active transport mechanisms . Transporters such as organic anion-transporting polypeptides (OATPs) facilitate its uptake into cells . Once inside the cell, the compound can accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is critical for its function. It has been found to localize in the nucleus, where it can interact with DNA and nuclear proteins . This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to its site of action . Understanding these localization mechanisms is essential for elucidating the compound’s role in cellular processes and its potential therapeutic applications.
属性
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-4-1-2-8-6(4)10-3-9-5/h1-3H,(H,11,12)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVBAOOXLRAOLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=NC(=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90725513 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005206-17-6 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(1-benzofuran-2-yl)ethyl]-2-chloro-N-methylacetamide](/img/structure/B1442915.png)






amine hydrochloride](/img/structure/B1442928.png)



![2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride](/img/structure/B1442935.png)
![4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole](/img/structure/B1442936.png)
